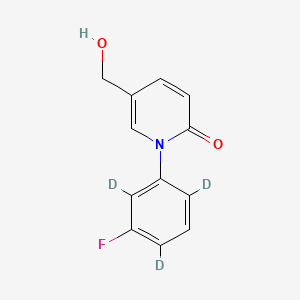

Fluorofenidone impurity 1-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H10FNO2 |

|---|---|

分子量 |

222.23 g/mol |

IUPAC 名称 |

5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |

InChI |

InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D |

InChI 键 |

JBJWRDYSISSMGN-WQNTXASMSA-N |

手性 SMILES |

[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H] |

规范 SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Fluorofenidone Impurity 1-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Fluorofenidone Impurity 1-d3. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Fluorofenidone.

Introduction

Fluorofenidone is an investigational anti-fibrotic agent. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and quality. Labeled isotopes of impurities, such as the deuterium-labeled this compound, are essential analytical standards for pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalytical assays.

Fluorofenidone Impurity 1 has been identified as 1-(3-Fluorophenyl)-5-(hydroxymethyl)pyridin-2(1H)-one. This guide outlines a proposed two-step synthesis to obtain the d3-labeled analogue of this impurity, starting from a deuterated precursor of Fluorofenidone.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of d3-Fluorofenidone: Introduction of a trideuteromethyl group onto a suitable pyridone precursor, followed by N-arylation.

-

Oxidation of d3-Fluorofenidone: Selective oxidation of the trideuteromethyl group to a hydroxymethyl group.

Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of d3-Fluorofenidone

Reaction: N-arylation of 5-(methyl-d3)-2-(1H)-pyridone.

A more direct approach involves the coupling of 5-methyl-2(1H)-pyridone with a deuterated methyl source, followed by arylation. A plausible route starts with commercially available 5-methyl-2(1H)-pyridone.

Materials:

-

5-Methyl-2(1H)-pyridone

-

Potassium carbonate (K₂CO₃)

-

Iodomethane-d3 (CD₃I)

-

3-Fluoroiodobenzene

-

Copper(I) iodide (CuI)

-

L-proline (as catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 5-methyl-2(1H)-pyridone in a suitable solvent such as DMF, add a base like sodium hydride at 0 °C.

-

Slowly add iodomethane-d3 (CD₃I) and allow the reaction to warm to room temperature and stir overnight.

-

After completion, the reaction is quenched, and the intermediate, 5-(methyl-d3)-2-methoxypyridine, is isolated.

-

A mixture of the intermediate, 3-fluoroiodobenzene, copper(I) iodide, and L-proline in DMSO is heated under an inert atmosphere.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford d3-Fluorofenidone.

Step 2: Oxidation of d3-Fluorofenidone to this compound

Reaction: Selective oxidation of the trideuteromethyl group.

Materials:

-

d3-Fluorofenidone

-

Selenium dioxide (SeO₂)

-

Water

Procedure:

-

A mixture of d3-Fluorofenidone and a slight excess of selenium dioxide in a mixture of 1,4-dioxane and water is refluxed.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and filtered to remove selenium metal.

-

The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

Quantitative Data Summary

| Parameter | Step 1: d3-Fluorofenidone Synthesis | Step 2: Oxidation to Impurity 1-d3 |

| Starting Material | 5-Methyl-2(1H)-pyridone | d3-Fluorofenidone |

| Key Reagent | Iodomethane-d3 (CD₃I) | Selenium dioxide (SeO₂) |

| Expected Yield | 60-70% | 40-50% |

| Purity (by HPLC) | >98% | >98% |

| Isotopic Purity (by MS) | >99% D₃ | >99% D₂ (on the methylene) |

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

| Technique | Expected Results for this compound |

| ¹H NMR | Absence of the singlet corresponding to the -CH₂OH protons. The aromatic protons on both the phenyl and pyridone rings should be observable with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | The carbon of the -CD₂OH group will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium. The chemical shift will be similar to the non-deuterated analogue. |

| Mass Spectrometry (ESI-MS) | The molecular ion peak should be observed at m/z corresponding to the molecular weight of C₁₂H₈D₂FNO₂. For example, for the [M+H]⁺ ion, the expected m/z would be approximately 222.09, which is 2 mass units higher than the non-deuterated impurity. |

| HPLC | A single major peak with a purity of >98% should be observed. The retention time will be very similar to that of the non-deuterated Fluorofenidone Impurity 1. |

Visualization of Experimental Workflow

The general workflow for the characterization of the synthesized compound is depicted below.

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a viable synthetic strategy and a comprehensive characterization plan for this compound. The successful synthesis and thorough characterization of this labeled impurity will provide a crucial tool for the advanced development and analysis of Fluorofenidone. The experimental protocols and characterization data outlined herein are based on established chemical principles and are expected to be reproducible. Researchers should, however, optimize the reaction conditions as necessary to achieve the desired yield and purity.

Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed synthetic methods should be carried out by qualified chemists in a well-equipped laboratory, adhering to all necessary safety precautions.

What is the chemical structure of "Fluorofenidone impurity 1-d3"?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorofenidone Impurity 1-d3, a deuterated analog of a known metabolite of the anti-fibrotic drug candidate, Fluorofenidone. This document details its chemical structure, properties, and plausible synthetic and analytical methodologies, designed to support researchers in drug metabolism, pharmacokinetic studies, and analytical standard development.

Chemical Structure and Properties

This compound is the deuterated form of Fluorofenidone Impurity 1, which is the hydroxylated metabolite of Fluorofenidone. The parent drug, Fluorofenidone, is chemically known as 1-(3-fluorophenyl)-5-methylpyridin-2(1H)-one[1]. Metabolic studies have shown that a primary biotransformation pathway of Fluorofenidone involves the oxidation of the 5-methyl group to a hydroxymethyl group.

The specific chemical name for this compound is 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one [2]. This indicates that the three deuterium (B1214612) atoms are located on the fluorophenyl ring, not on the hydroxymethyl group as might be initially presumed from a "d3" designation related to a methyl group metabolite.

The presence of deuterium at these specific positions makes this compound an ideal internal standard for quantitative bioanalytical assays of Fluorofenidone and its primary metabolite using mass spectrometry. The deuterium substitution provides a distinct mass difference from the endogenous analyte while maintaining nearly identical chromatographic behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its non-deuterated analog are presented in Table 1.

| Property | This compound | Fluorofenidone Impurity 1 |

| Synonym | 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one[2] | 1-(3-Fluorophenyl)-5-(hydroxymethyl)pyridin-2(1H)-one |

| Molecular Formula | C12H7D3FNO2[2] | C12H10FNO2 |

| Molecular Weight | 222.23 g/mol [2] | 219.22 g/mol |

| CAS Number | Not Available | 1107650-67-8[2] |

| Appearance | Presumed to be a white to off-white solid | Not specified |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO | Not specified |

Synthesis and Isotopic Labeling

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for deuterium labeling of aromatic rings.

A logical approach would involve the synthesis of deuterated 3-fluoroaniline (B1664137) as a key intermediate. This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on 3-fluoroaniline in heavy water (D2O) or by reduction of a deuterated nitrobenzene (B124822) precursor. The deuterated 3-fluoroaniline would then be used in a condensation reaction to construct the pyridinone ring system, followed by functional group manipulations to introduce the 5-hydroxymethyl group.

Caption: A potential synthetic pathway for this compound.

Analytical Characterization

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak [M+H]+ at m/z 223. This is three mass units higher than its non-deuterated counterpart, which would exhibit a [M+H]+ at m/z 220. This mass shift is the basis for its use as an internal standard in quantitative LC-MS/MS assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound would show distinct differences compared to the non-deuterated impurity, primarily in the signals corresponding to the fluorophenyl ring.

-

¹H NMR: The proton signals for the aromatic protons at positions 2, 4, and 6 of the fluorophenyl ring would be absent or significantly reduced in intensity. The remaining proton signals for the pyridinone ring and the hydroxymethyl group would be expected to have chemical shifts and coupling constants similar to the non-deuterated analog.

-

¹³C NMR: The carbon signals for the deuterated positions (C2, C4, and C6 of the fluorophenyl ring) would exhibit characteristic triplet patterns due to C-D coupling, and their intensities would be lower compared to the non-deuterated compound.

-

¹⁹F NMR: The fluorine NMR spectrum would likely show a slightly different chemical shift and potentially altered coupling patterns due to the presence of deuterium atoms in its vicinity.

| Spectroscopic Data | Predicted for this compound | Expected for Fluorofenidone Impurity 1 |

| Mass Spectrum (ESI+) | [M+H]+ at m/z 223 | [M+H]+ at m/z 220 |

| ¹H NMR | Absence of signals for H2, H4, H6 on the fluorophenyl ring. | Signals present for all aromatic protons. |

| ¹³C NMR | Triplet signals for C2, C4, C6 of the fluorophenyl ring. | Singlet or doublet signals for all aromatic carbons. |

Application in Pharmacokinetic and Metabolism Studies

The primary application of this compound is as an internal standard in bioanalytical methods, particularly those employing LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Caption: Use of this compound in a typical bioanalytical workflow.

Experimental Protocol: Quantitative Analysis of Fluorofenidone Impurity 1 in Plasma

The following is a generalized protocol for the quantification of Fluorofenidone Impurity 1 in plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Fluorofenidone Impurity 1 and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Fluorofenidone Impurity 1 stock solution to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration in methanol.

2. Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Fluorofenidone Impurity 1: Q1/Q3 transition (e.g., m/z 220 -> appropriate product ion).

-

This compound: Q1/Q3 transition (e.g., m/z 223 -> appropriate product ion).

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

This compound, with its specific deuterium labeling on the fluorophenyl ring, is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for Fluorofenidone and its primary hydroxylated metabolite. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its critical application in analytical sciences, thereby supporting further research and development in this area.

References

Fluorofenidone Impurity 1-d3: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorofenidone Impurity 1-d3, a critical pharmaceutical reference standard for the quality control of the active pharmaceutical ingredient (API) Fluorofenidone. This document details the chemical and physical properties of the impurity, outlines potential synthetic and analytical methodologies, and discusses its role in ensuring the safety and efficacy of Fluorofenidone. Furthermore, it explores the known signaling pathways of the parent compound, offering a broader context for its biological significance.

Introduction

Fluorofenidone, 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone, is an investigational drug with demonstrated anti-inflammatory and anti-fibrotic properties. As with any pharmaceutical compound, a thorough understanding and control of its impurity profile are paramount to ensure patient safety and meet regulatory requirements. "this compound," chemically known as 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one, is a deuterated analogue of a potential metabolite and impurity of Fluorofenidone. Its use as a reference standard is essential for the accurate identification and quantification of the corresponding non-deuterated impurity in Fluorofenidone drug substances and products. The incorporation of deuterium (B1214612) atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for chromatographic assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding its behavior in various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one |

| Molecular Formula | C₁₂H₇D₃FNO₂ |

| Molecular Weight | 222.23 g/mol |

| CAS Number (non-labeled) | 1107650-67-8 |

| Appearance | White to off-white solid (typical for pyridone derivatives) |

| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water |

Synthesis of this compound

While a specific, publicly available synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on general organic chemistry principles and known syntheses of related pyridone derivatives. A potential workflow is outlined below.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Condensation: Deuterated 3-fluoroaniline (B1664137) (3-fluoroaniline-d4) would be reacted with a suitable β-keto ester, such as ethyl 2-(ethoxymethyl)-3-oxobutanoate, under acidic or basic conditions to form an enamine intermediate.

-

Cyclization: The enamine intermediate would then be cyclized, typically through heating, to form the pyridone ring structure.

-

Hydrolysis: The resulting ethyl ester would be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

Reduction: The carboxylic acid would then be selectively reduced to the hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride or borane (B79455) dimethyl sulfide (B99878) complex to yield the final product, this compound.

-

Purification: The final compound would be purified using techniques such as column chromatography and recrystallization to achieve the high purity required for a reference standard.

Analytical Characterization and Quality Control

As a pharmaceutical reference standard, the purity and identity of this compound must be rigorously established. The following analytical techniques are essential for its characterization and routine quality control.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for quantifying the non-deuterated impurity in Fluorofenidone. A hypothetical HPLC method is detailed in Table 2.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Experimental Workflow: HPLC Analysis

Caption: General workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and identity of this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern, providing structural confirmation.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Ion | Expected m/z |

| ESI+ | [M+H]⁺ | 223.11 |

| ESI+ | [M+Na]⁺ | 245.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR will show the absence of signals corresponding to the deuterated positions on the fluorophenyl ring. ¹³C NMR will show the signals for all carbon atoms, and ¹⁹F NMR will confirm the presence of the fluorine atom.

Signaling Pathways of Fluorofenidone

Understanding the biological context of Fluorofenidone is crucial for appreciating the importance of controlling its impurities. Fluorofenidone has been shown to exert its anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

Fluorofenidone has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in fibrosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Fluorofenidone.

NF-κB Signaling Pathway

Fluorofenidone can also suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, Fluorofenidone reduces the production of pro-inflammatory cytokines.

Caption: Suppression of the NF-κB signaling pathway by Fluorofenidone.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another target of Fluorofenidone. This pathway is involved in cellular responses to a variety of stimuli and plays a role in fibrosis.

Caption: Modulation of the MAPK signaling pathway by Fluorofenidone.

Conclusion

This compound is an indispensable tool for the pharmaceutical industry in the development and quality control of Fluorofenidone. Its use as a reference standard allows for the accurate and reliable quantification of the corresponding non-deuterated impurity, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory agencies. This technical guide provides a foundational understanding of its properties, potential synthesis, and analytical characterization, as well as the biological context of the parent drug. Further research and development of specific analytical methods and synthesis protocols will continue to enhance its utility as a critical reference material.

An In-depth Technical Guide to Fluorofenidone Impurity 1-d3 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorofenidone Impurity 1-d3, a critical tool for advanced metabolic and pharmacokinetic (PK) studies. Fluorofenidone, a novel anti-fibrotic agent, undergoes significant metabolism, primarily through oxidation. Understanding the fate of its metabolites is crucial for a complete safety and efficacy profile. This document details the presumed structure of Fluorofenidone Impurity 1, the rationale for using its deuterated analog (this compound) as an internal standard, and provides detailed experimental protocols for its application in bioanalytical assays. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate comprehension and implementation in a research setting.

Introduction to Fluorofenidone and its Metabolism

Fluorofenidone, with the chemical name 1-(3-fluorophenyl)-5-methylpyridin-2(1H)-one, is a structural analog of pirfenidone (B1678446) and is under investigation for its anti-inflammatory and anti-fibrotic properties. Like many xenobiotics, Fluorofenidone is processed by metabolic enzymes in the body, primarily in the liver, to facilitate its excretion.[1]

Studies in rats have elucidated the primary metabolic pathway for Fluorofenidone. The parent drug undergoes Phase I oxidation reactions, with the main transformations being hydroxylation of the methyl group to form a 2-hydroxymethyl metabolite (M1), which is then further oxidized to a 5-carboxyl metabolite (M2).[2][3]

Identifying Fluorofenidone Impurity 1

Based on metabolic data and available chemical information, Fluorofenidone Impurity 1 (CAS No. 1107650-67-8; Molecular Formula: C₁₂H₁₀FNO₂) is the hydroxylated M1 metabolite: 1-(3-fluorophenyl)-5-(hydroxymethyl)pyridin-2(1H)-one . This metabolite is a key component in understanding the overall disposition of Fluorofenidone.

This compound (Molecular Formula: C₁₂H₇D₃FNO₂) is the stable isotope-labeled (SIL) analog of this metabolite. The 'd3' designation strongly suggests that the three hydrogen atoms on the methyl group (which becomes the hydroxymethyl group) are replaced with deuterium. This specific labeling is critical for its use as an internal standard in quantitative mass spectrometry.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accuracy and precision.[4][5] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow. Its purpose is to correct for variability during sample preparation and analysis.[4]

Deuterated internal standards are considered the "gold standard" for LC-MS/MS assays for several reasons:[6]

-

Chemical and Physical Identity: They are chemically identical to the analyte, meaning they have the same extraction recovery, chromatographic retention time, and ionization efficiency.

-

Co-elution: The SIL-IS co-elutes with the analyte, ensuring that both are subjected to the same matrix effects (ion suppression or enhancement) at the same time.

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

By measuring the peak area ratio of the analyte to the IS, variations introduced during the analytical process are normalized, leading to highly reliable and reproducible data.[6]

Application of this compound in Metabolic Studies

The primary application of this compound is to serve as an ideal internal standard for the accurate quantification of the actual metabolite, Fluorofenidone Impurity 1, in biological matrices such as plasma, urine, or tissue homogenates. This is crucial for:

-

Pharmacokinetic (PK) Profiling: Determining the concentration-time profile of the metabolite to understand its formation and elimination rates.

-

Metabolite-to-Parent Drug Ratio: Accurately assessing the extent of metabolism.

-

Excretion Studies: Quantifying the amount of the metabolite excreted in urine and feces.

-

Bioequivalence Studies: Comparing the metabolic profile of different formulations of Fluorofenidone.

Diagram: Proposed Metabolic Pathway of Fluorofenidone

Caption: Proposed metabolic pathway of Fluorofenidone to its primary metabolites, M1 and M2.

Experimental Protocols

This section provides a detailed, exemplar methodology for the development and validation of an LC-MS/MS method for quantifying Fluorofenidone Impurity 1 in human plasma using this compound as the internal standard.

Materials and Reagents

-

Reference Standards: Fluorofenidone Impurity 1, this compound (isotopic purity >98%).

-

Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

-

Reagents: Formic acid, ammonium (B1175870) acetate.

-

Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluorofenidone Impurity 1 and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Fluorofenidone Impurity 1 stock solution in 50:50 acetonitrile:water to create calibration standards and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

Diagram: Bioanalytical Sample Preparation Workflow

Caption: A typical protein precipitation workflow for plasma sample analysis.

LC-MS/MS Method Parameters (Hypothetical)

| Parameter | Condition |

| LC System | Standard UPLC/HPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Q1: 220.1 -> Q3: 121.1 (Hypothetical) |

| MRM Transition (IS) | Q1: 223.1 -> Q3: 121.1 (Hypothetical) |

| Source Temp. | 500°C |

Data Presentation and Method Validation

A bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[7] Key validation parameters are summarized below.

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.5 (LLOQ) | 95.8 | 8.2 |

| 1.0 | 102.1 | 6.5 |

| 5.0 | 101.5 | 4.1 |

| 25.0 | 98.9 | 3.3 |

| 100.0 | 99.5 | 2.8 |

| 250.0 | 100.8 | 2.1 |

| 400.0 | 101.2 | 1.9 |

| 500.0 (ULOQ) | 99.7 | 2.5 |

| Regression Model | \multicolumn{2}{c | }{Linear, 1/x² weighting, r² > 0.995} |

Table 2: Inter-day Accuracy and Precision (QC Samples)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.5 | 0.49 | 98.0 | 9.5 |

| Low | 1.5 | 1.54 | 102.7 | 7.1 |

| Medium | 200.0 | 197.6 | 98.8 | 4.3 |

| High | 400.0 | 405.2 | 101.3 | 3.8 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor (%CV) |

| Low | 88.5 | 89.1 | 0.95 | 4.2 |

| High | 90.2 | 89.5 | 0.98 | 3.7 |

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of its corresponding metabolite, the hydroxylated form of Fluorofenidone. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows researchers to overcome challenges like matrix effects and sample preparation variability. The detailed protocols and validation data presented in this guide serve as a robust framework for scientists in drug development to establish reliable methods for characterizing the metabolic fate of Fluorofenidone, thereby contributing to a more complete understanding of its pharmacokinetic and safety profile.

References

- 1. Nitruro de litio [Spanish] [chembk.com]

- 2. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

Fluorofenidone Impurity 1-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and storage data for "Fluorofenidone impurity 1-d3" are not publicly available. This guide provides a comprehensive overview based on the stability and storage information of the parent compound, Fluorofenidone. The stability of a deuterated impurity is generally expected to be comparable to its non-deuterated counterpart.

Introduction

Fluorofenidone is a novel pyridone-based compound with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2][3][4][5] As with any active pharmaceutical ingredient (API), ensuring the stability of its impurities is critical for quality control, safety, and regulatory compliance. This technical guide outlines the known stability and recommended storage conditions for Fluorofenidone, which can be extrapolated to its deuterated impurity, this compound.

Stability Profile of Fluorofenidone

The stability of Fluorofenidone has been documented by various suppliers. This data provides a strong foundation for establishing appropriate handling and storage protocols for its deuterated impurities.

Long-Term Stability

Proper storage is essential to maintain the integrity of Fluorofenidone. The following table summarizes the recommended long-term storage conditions for the solid form and in-solution preparations of Fluorofenidone.

| Formulation | Storage Temperature | Duration |

| Solid (Powder) | -20°C | ≥ 4 years[6] |

| Solid (Powder) | 4°C | 2 years[7] |

| In DMSO | -80°C | 6 months[7] |

| In DMSO | -20°C | 1 month[7] |

Table 1: Recommended Long-Term Storage Conditions for Fluorofenidone.

Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and its degradation pathways.[8][9][10][11] While specific forced degradation data for Fluorofenidone is not detailed in the available literature, it is standard practice to subject the API to a range of stress conditions as mandated by ICH guidelines.[8] These studies are essential for developing stability-indicating analytical methods.

A typical forced degradation study would involve exposing Fluorofenidone to the following conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

-

Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

-

Thermal Stress: Heating the solid drug substance at a high temperature.

-

Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

Significant degradation of similar compounds has been observed under acidic, alkaline, and oxidative conditions.[12]

Recommended Storage Conditions for this compound

Based on the data for the parent compound, the following storage conditions are recommended for this compound to ensure its stability:

-

Solid Form: For long-term storage, it is recommended to store the solid impurity at -20°C . For shorter durations, 4°C is acceptable.

-

In Solution: If the impurity is dissolved in a solvent such as DMSO, it should be stored at -80°C for long-term storage or -20°C for short-term use.

It is crucial to protect the compound from light and moisture to prevent degradation.

Experimental Protocols

Detailed experimental protocols for forced degradation studies and the development of stability-indicating methods are essential for a comprehensive stability assessment.

General Forced Degradation Protocol

The following is a generalized protocol for conducting forced degradation studies on a drug substance like Fluorofenidone.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A robust stability-indicating analytical method is crucial for separating and quantifying the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed.

The development of such a method typically involves:

-

Column Selection: A C18 column is a common starting point for reverse-phase HPLC.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve good separation.

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the drug substance to ensure maximum sensitivity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Metabolite analysis of Fluorofenidone has been successfully performed using HPLC-MS.[13]

Signaling Pathways of Fluorofenidone

Understanding the mechanism of action of Fluorofenidone can provide context for its therapeutic applications. Fluorofenidone has been shown to inhibit several signaling pathways involved in fibrosis and inflammation.

Caption: Inhibition of key signaling pathways by Fluorofenidone.

Fluorofenidone has been shown to attenuate fibrosis by suppressing the PI3K/Akt signaling pathway.[1] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway and the activation of the NLRP3 inflammasome.[2][14][15][16]

Conclusion

While direct stability data for this compound is not available, the information on the parent compound, Fluorofenidone, provides a reliable basis for establishing appropriate storage and handling procedures. It is recommended to store the deuterated impurity under the same conditions as Fluorofenidone: at -20°C for long-term solid-state storage and at -80°C when in solution. Comprehensive forced degradation studies and the development of a validated stability-indicating analytical method are essential for ensuring the quality and integrity of this impurity in research and drug development.

References

- 1. Fluorofenidone - Immunomart [immunomart.com]

- 2. Fluorofenidone protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorofenidone enhances cardiac contractility by stimulating CICR and CaV1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protective Mechanism of Fluorofenidone in Renal Interstitial Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. abmole.com [abmole.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. biofidus.de [biofidus.de]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorofenidone attenuates renal fibrosis by inhibiting lysosomal cathepsin‑mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorofenidone attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL-1β/IL-1R1/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"Fluorofenidone impurity 1-d3" certificate of analysis

An in-depth analysis of a reference standard, such as Fluorofenidone impurity 1-d3, is critical for ensuring the accuracy and reliability of pharmaceutical research and quality control. A Certificate of Analysis (CoA) serves as the primary document providing a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. This guide offers a detailed look into the typical data and methodologies presented in a CoA for this particular impurity, tailored for researchers, scientists, and drug development professionals.

Certificate of Analysis: this compound

Below is a summary of representative analytical data for a batch of this compound.

Product Information

| Parameter | Value |

|---|---|

| Product Name | This compound |

| Catalog Number | FI-1D3-001 |

| Batch Number | B02-X42 |

| CAS Number | N/A |

| Molecular Formula | C₁₃H₁₀D₃F₂NO |

| Molecular Weight | 238.26 g/mol |

Physical and Chemical Properties

| Test | Specification | Result |

|---|---|---|

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in DMSO, Methanol (B129727) | Conforms |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% |

| Residual Solvents (GC-HS) | Meets USP <467> Requirements | Conforms |

Analytical Data: Purity and Identification

| Analysis Method | Result |

|---|---|

| Purity (HPLC, 254 nm) | 99.85% |

| Mass Spectrometry (ESI+) | m/z 239.27 [M+H]⁺ |

| ¹H-NMR | Conforms to Structure |

| Isotopic Purity (Mass Spec) | ≥ 99% Deuterated |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detector Wavelength: 254 nm.

-

Sample Preparation: The sample was accurately weighed and dissolved in methanol to a final concentration of 0.5 mg/mL.

-

Purity Calculation: The area percentage of the principal peak relative to the total peak area was calculated.

Mass Spectrometry (MS) for Identity Confirmation

-

Instrumentation: Waters Xevo G2-XS QTof or equivalent.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Analyzer: Quadrupole Time-of-Flight (QToF).

-

Scan Range: 50 - 800 m/z.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Sample Infusion: The sample, prepared at 0.1 mg/mL in methanol, was directly infused into the source at a rate of 10 µL/min. The resulting mass-to-charge ratio (m/z) was compared against the theoretical value for the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Nucleus: ¹H (Proton).

-

Temperature: 25 °C.

-

Methodology: A sample of approximately 5-10 mg was dissolved in 0.7 mL of DMSO-d₆. The resulting spectrum was analyzed for chemical shifts, multiplicities, and integrations, which were then compared with the expected pattern for the this compound structure to confirm its identity.

Analytical Workflow and Data Integration

The certification of a chemical reference standard is a multi-step process that ensures the material's identity, purity, and overall quality. The workflow integrates data from orthogonal analytical techniques to provide a comprehensive characterization.

Caption: Workflow for the analysis and certification of a chemical reference standard.

Methodological & Application

Application Note: Quantification of Fluorofenidone Impurity 1-d3 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorofenidone is a novel pyridone derivative with anti-inflammatory and anti-fibrotic properties. During its development and manufacturing, various impurities can be generated. One of these, "Fluorofenidone Impurity 1," is understood to be a hydroxylated metabolite of the parent compound. For pharmacokinetic and toxicological studies, it is often necessary to quantify stable isotope-labeled versions of these impurities. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "Fluorofenidone Impurity 1-d3" in human plasma. The methodology presented herein is based on established bioanalytical principles for small molecules and is intended to serve as a comprehensive protocol for researchers in the field.

For the purpose of this document, "Fluorofenidone Impurity 1" is defined as 1-(3-fluorophenyl)-5-(hydroxymethyl)-2(1H)-pyridinone, a primary oxidative metabolite of Fluorofenidone. Consequently, "this compound" is the deuterated analogue, with the deuterium (B1214612) atoms located on the hydroxymethyl group, a common and stable position for isotopic labeling.

Experimental Protocols

1. Materials and Reagents

-

Analytes: this compound (Reference Standard)

-

Internal Standard (IS): A suitable stable isotope-labeled analogue of a related compound (e.g., Pirfenidone-d5) or a structurally similar compound.

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm).

-

Plasma: Blank human plasma (K2-EDTA as anticoagulant).

2. Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.

-

Procedure:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

3. Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

4. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 223.1 | 187.1 | 15 |

| Internal Standard (e.g., Pirfenidone-d5) | 191.1 | 92.1 | 20 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for bioanalytical assays.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 1.5 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 75 | < 10 | ± 10 | < 10 | ± 10 |

| High | 400 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 85 - 95 | 88 - 98 | 0.95 - 1.05 | 0.98 - 1.02 |

| High | 87 - 97 | 90 - 100 | 0.96 - 1.04 | 0.97 - 1.03 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Logical relationship of analytes and the analytical technique.

Application Notes and Protocols: Fluorofenidone impurity 1-d3 as an Internal Standard for Bioanalysis

Introduction

Fluorofenidone is an investigational drug with potential therapeutic applications. Accurate and reliable quantification of Fluorofenidone in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and other drug development studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure the highest level of accuracy and precision.[1][2][3] This document provides detailed application notes and protocols for the use of Fluorofenidone impurity 1-d3 as an internal standard for the bioanalysis of Fluorofenidone in plasma.

Stable isotope-labeled internal standards, such as deuterated compounds, are ideal because they share near-identical physicochemical properties with the analyte.[2] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency, effectively compensating for variability during sample preparation and analysis.[1][2][4]

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard is a structured process to ensure its reliability for its intended application.[1]

Caption: Workflow for Bioanalytical Method Validation.

Experimental Protocols

Materials and Reagents

-

Analytes: Fluorofenidone, this compound (Internal Standard)

-

Biological Matrix: Human Plasma (with K2EDTA as anticoagulant)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Fluorofenidone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Fluorofenidone primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile.

-

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

-

LC System: Shimadzu Nexera X2 or equivalent

-

MS System: Sciex Triple Quad™ 5500 or equivalent with a Turbo V™ ion source

-

Column: Waters Xterra MS C18 (2.1 x 50 mm, 5 µm)[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

-

Flow Rate: 0.4 mL/min[5]

-

Gradient:

-

Start at 5% B

-

Linear gradient to 95% B over 2.0 minutes

-

Hold at 95% B for 1.0 minute

-

Return to 5% B in 0.1 minutes

-

Equilibrate for 0.9 minutes

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluorofenidone: m/z [M+H]⁺ → [Fragment ion]⁺

-

This compound: m/z [M+H+3]⁺ → [Fragment ion+3]⁺

-

(Note: Specific m/z values for precursor and product ions need to be optimized during method development.)

Quantitative Data Summary

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 1.00 - 1000 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Mean Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |

| LLOQ | 1.00 | ≤ 8.5 | -4.2 to 5.8 | ≤ 10.2 | -2.5 to 6.3 |

| Low (LQC) | 3.00 | ≤ 6.8 | -3.5 to 4.1 | ≤ 8.1 | -1.8 to 5.0 |

| Medium (MQC) | 100 | ≤ 5.1 | -2.2 to 3.0 | ≤ 6.5 | -0.9 to 3.7 |

| High (HQC) | 800 | ≤ 4.5 | -1.8 to 2.5 | ≤ 5.9 | -1.1 to 2.9 |

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Method Validation Summary

| Validation Parameter | Result | Conclusion |

| Selectivity | No significant interference at the retention times of the analyte and IS from six different sources of blank plasma. | Method is selective. |

| Matrix Effect | IS-normalized matrix factor between 0.95 and 1.08 across six different plasma lots. | Matrix effect is compensated by the deuterated IS. |

| Recovery | Consistent and reproducible for both analyte (>85%) and IS (>88%) at LQC, MQC, and HQC levels. | Recovery is acceptable. |

| Stability | ||

| - Bench-Top (8 hours) | Mean % deviation within ±10% | Stable |

| - Freeze-Thaw (3 cycles) | Mean % deviation within ±9% | Stable |

| - Long-Term (30 days at -80°C) | Mean % deviation within ±11% | Stable |

Rationale for Using a Deuterated Internal Standard

The selection of a stable isotope-labeled internal standard is a critical decision in developing a robust bioanalytical method.[6]

Caption: Rationale for Selecting a Deuterated Internal Standard.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fluorofenidone in plasma. Its stable isotope-labeled nature ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability and matrix effects.[4] The protocols and validation data presented here demonstrate a method that is accurate, precise, and suitable for supporting regulated bioanalytical studies in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetic and pharmacodynamic study of co-spray-dried inhalable pirfenidone microparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorofenidone Impurity 1-d3 in Isotope Dilution Mass Spectrometry

FOR IMMEDIATE RELEASE

A Novel Deuterated Internal Standard for Precise Quantification of Fluorofenidone by Isotope Dilution Mass Spectrometry

[City, State] – [Date] – A detailed application note has been developed for the use of Fluorofenidone Impurity 1-d3 as an internal standard in the sensitive and accurate quantification of the novel antifibrotic drug Fluorofenidone using isotope dilution mass spectrometry. This methodology is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic research, and quality control of Fluorofenidone.

Fluorofenidone (AKF-PD) is a promising small-molecule compound under investigation for its antifibrotic properties.[1] To ensure the safety and efficacy of new pharmaceutical products, regulatory bodies like the ICH, USFDA, and the Canadian Drug and Health Agency emphasize the necessity of purity and the identification and quantification of any impurities.[2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis by using a stable isotope-labeled version of the analyte as an internal standard.[3] The use of a deuterated analogue, such as this compound, helps to correct for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[4][5]

This application note provides a comprehensive protocol for the quantification of Fluorofenidone in a given matrix, utilizing this compound. The method employs Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in detecting trace impurities and providing structural information.[6][7]

Application Notes

Introduction

Fluorofenidone is a novel therapeutic agent with potential applications in treating fibrosis. Accurate quantification of Fluorofenidone in various biological matrices and pharmaceutical formulations is essential for its clinical development and quality control. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to minimize analytical errors.[3] This application note describes a robust LC-MS/MS method for the quantification of Fluorofenidone using its stable isotope-labeled analogue, this compound, as an internal standard.

Principle

A known amount of this compound is added to a sample containing an unknown amount of Fluorofenidone. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency. By comparing the mass spectrometric response of the analyte to that of the internal standard, a precise and accurate quantification can be achieved.

Materials and Reagents

-

Fluorofenidone Reference Standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., plasma, formulation blank)

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Fluorofenidone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Fluorofenidone by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike appropriate volumes of the Fluorofenidone working standard solutions into the control matrix to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Extraction Procedure (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Fluorofenidone: m/z 204.2 -> 146.1

-

This compound: m/z 207.2 -> 149.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

-

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The quantitative data obtained from the analysis of calibration standards can be summarized in the following table. A calibration curve is constructed by plotting the peak area ratio of Fluorofenidone to this compound against the nominal concentration of Fluorofenidone. A linear regression analysis with a weighting factor of 1/x² is typically applied.

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.1 | 102.0 |

| 10.0 | 9.9 | 99.0 |

| 50.0 | 50.5 | 101.0 |

| 100.0 | 101.2 | 101.2 |

| 500.0 | 495.5 | 99.1 |

| 1000.0 | 1005.0 | 100.5 |

Mandatory Visualizations

Caption: Experimental workflow for Fluorofenidone quantification.

References

- 1. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. biomedres.us [biomedres.us]

Troubleshooting & Optimization

Technical Support Center: Optimizing MS/MS Detection of Fluorofenidone Impurity 1-d3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of "Fluorofenidone impurity 1-d3" using tandem mass spectrometry (MS/MS). The following information is designed to help you optimize your experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is a deuterated internal standard important?

A1: "this compound" is a deuterated form of a potential impurity of the novel antifibrotic drug, Fluorofenidone. In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard.[1] They are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization and fragmentation behavior.[1] This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and reliable quantification.[2] A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize isotopic overlap from the unlabeled analyte.[3]

Q2: I am not detecting any signal for "this compound". What are the initial troubleshooting steps?

A2: If you are not observing any peaks, several factors could be at play, ranging from sample preparation to instrument issues.[4] A systematic check is the best approach:

-

Sample Integrity and Preparation:

-

Confirm the concentration and purity of your "this compound" standard. Impurities in the standard itself can lead to a constant positive bias.[3]

-

Ensure the standard is properly dissolved in a solvent compatible with your mobile phase.

-

-

Instrument Functionality:

-

Check for Leaks: Gas leaks can lead to a loss of sensitivity.[4] Use a leak detector to inspect gas lines, filters, and connections.[4]

-

Autosampler and Syringe: Verify that the autosampler is functioning correctly and the syringe is drawing and injecting the sample properly.[4]

-

Ion Source: Check the stability of the ionization spray. An irregular or absent spray, often visible through a source window, can indicate a clog.[5]

-

Detector: Ensure the detector is on and the gases are flowing correctly.[4]

-

Q3: My signal intensity for "this compound" is very low. How can I improve it?

A3: Poor signal intensity is a common issue in mass spectrometry.[6] Here are several factors to consider for optimization:

-

Sample Concentration: The concentration of your standard might be too low. Conversely, a concentration that is too high can cause ion suppression.[6]

-

Ionization Efficiency: The choice of ionization source and its parameters are critical. Experiment with different ionization methods if available (e.g., ESI, APCI) and optimize source settings like spray voltage and gas flows.[6]

-

Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential for peak performance.[6] This ensures the ion source, mass analyzer, and detector are all operating optimally.[6]

Q4: How do I determine the precursor and product ions for "this compound"?

A4: The first step in developing a Multiple Reaction Monitoring (MRM) assay is to identify the precursor ion (the ionized molecule) and its most abundant and stable product ions (fragments).

-

Direct Infusion: Prepare a working solution of "this compound" (e.g., 100-1000 ng/mL) in a solvent that mimics your initial mobile phase conditions.[7] Infuse this solution directly into the mass spectrometer.

-

Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule, likely [M+H]+ for positive ion mode. Given that it is a d3-labeled impurity, its mass will be 3 amu higher than the corresponding unlabeled impurity.

-

Product Ion Scan (MS/MS): Select the identified precursor ion and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell and scanning for the resulting fragment ions. The most intense and stable fragment ions are ideal candidates for MRM transitions.

Q5: What is the best way to optimize the collision energy (CE) for my MRM transitions?

A5: Collision energy is a critical parameter that directly influences the fragmentation of the precursor ion and the intensity of the product ions.[8]

-

Collision Energy Ramping: A common method is to perform a collision energy ramping experiment.[9] In this experiment, the chosen precursor ion is repeatedly fragmented while the collision energy is systematically increased.[9]

-

Breakdown Curve: By plotting the intensity of the product ions against the collision energy, you can generate a "breakdown curve". The optimal collision energy is the value that produces the maximum intensity for your chosen product ion.[7] It is important that the analyte and the deuterated internal standard have similar breakdown curves and optimal CE values, indicating that the deuterium (B1214612) labeling does not significantly affect the fragmentation pathway.[7]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| No Peaks Detected | Sample preparation issue | Verify the concentration and solubility of the "this compound" standard. Ensure it is not degraded. |

| Instrument malfunction | Check for leaks in the gas supply and at all connections.[4] Confirm the autosampler and syringe are working correctly.[4] Visually inspect the ion spray for stability.[5] | |

| Low Signal Intensity | Suboptimal ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[6] Consider a different ionization technique if available.[6] |

| Inappropriate sample concentration | Prepare a dilution series to find the optimal concentration range. Avoid concentrations that are too low or high enough to cause ion suppression.[6] | |

| Instrument not tuned/calibrated | Perform a full tune and calibration of the mass spectrometer according to the manufacturer's recommendations.[6] | |

| Poor Peak Shape | Chromatographic issues | Ensure the column is not degraded. Trim the front of the column or use a guard column.[10] Optimize the mobile phase composition and gradient. |

| Source contamination | Clean the ion source components as they can become dirty over time, affecting peak shape.[10] | |

| High Background Noise | Contaminated mobile phase or solvent | Use high-purity, LC-MS grade solvents and reagents.[5] |

| System contamination | Run blank injections to identify the source of contamination.[11] Clean the system, including the ion source and sample path. | |

| Gas supply contamination | Ensure high-purity nitrogen or argon is used. Check and replace gas filters if necessary.[10] | |

| Inaccurate Mass Measurement | Mass spectrometer not calibrated | Perform a mass calibration using an appropriate calibration standard.[6] |

| Instrument drift | Regular maintenance and calibration are crucial to prevent drift in mass accuracy.[6] |

Experimental Protocols

Protocol 1: Direct Infusion and Optimization of MS/MS Parameters

-

Solution Preparation:

-

Prepare a stock solution of "this compound" at 1 mg/mL in a suitable solvent like methanol.

-

Dilute the stock solution to a working concentration of 100-1000 ng/mL in a solvent mixture that mimics your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

-

-

Direct Infusion Setup:

-

Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Precursor Ion Determination (MS1 Scan):

-

Operate the mass spectrometer in full scan mode to identify the precursor ion of "this compound". This is typically the protonated molecule [M+H]+ in positive ion mode.

-

-

Product Ion Determination (MS/MS Scan):

-

Set the mass spectrometer to product ion scan mode.

-

Select the m/z of the precursor ion determined in the previous step.

-

Apply a range of collision energies to induce fragmentation and identify the most abundant and stable product ions.

-

-

Collision Energy (CE) Optimization:

-

Select the most promising precursor-product ion transitions (MRMs).

-

For each MRM transition, perform a collision energy ramping experiment by systematically varying the CE and recording the product ion intensity.

-

Plot the product ion intensity versus the collision energy to create a breakdown curve. The CE value that yields the highest intensity is the optimal CE for that transition.[7]

-

Protocol 2: Declustering Potential (DP) Optimization

-

Setup:

-

Continue with the direct infusion of the "this compound" working solution.

-

Set the mass spectrometer to monitor the precursor ion.

-

-

DP Ramping:

-

Systematically vary the declustering potential (or equivalent parameter on your instrument) while keeping other source parameters constant.

-

Monitor the intensity of the precursor ion.

-

-

Optimization:

-

Plot the precursor ion intensity against the declustering potential.

-

The optimal DP is the value that gives the maximum precursor ion intensity without causing in-source fragmentation.

-

Quantitative Data Summary

The following table presents hypothetical optimized MS/MS parameters for "this compound" and its corresponding unlabeled impurity. These values are for illustrative purposes and should be determined empirically on your specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Fluorofenidone Impurity 1 | 200.1 | 158.1 | 60 | 25 |

| Fluorofenidone Impurity 1 | 200.1 | 130.1 | 60 | 35 |

| This compound | 203.1 | 161.1 | 60 | 25 |

| This compound | 203.1 | 133.1 | 60 | 35 |

Visualizations

Caption: Workflow for optimizing MS/MS parameters for "this compound".

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. gentechscientific.com [gentechscientific.com]

- 5. cgspace.cgiar.org [cgspace.cgiar.org]

- 6. gmi-inc.com [gmi-inc.com]

- 7. benchchem.com [benchchem.com]

- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. alliancebioversityciat.org [alliancebioversityciat.org]

Technical Support Center: Stability of Fluorofenidone Impurity 1-d3 in Biological Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Fluorofenidone impurity 1-d3 when used as an internal standard in bioanalytical methods. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with deuterated internal standards like this compound in biological matrices?

Deuterated internal standards are generally robust, but can be susceptible to certain stability issues in biological matrices. These include:

-

Back-exchange: The deuterium (B1214612) atoms can exchange with protons from the surrounding matrix, particularly in acidic or basic conditions, leading to a loss of the isotopic label.[1]

-

Degradation: The molecule itself can degrade due to enzymatic activity, pH instability, or temperature effects during sample collection, processing, and storage.[2]

-

Matrix Effects: Components of the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer, causing ion suppression or enhancement and leading to variability in the signal.[2]

Q2: My this compound signal is consistently low across all my samples. What should I investigate?

A consistently low signal for the internal standard across an entire batch of samples often points to a systemic issue. Here’s a troubleshooting workflow to follow:

-

Verify the Internal Standard (IS) Solution:

-

Confirm the concentration and integrity of the IS spiking solution.

-

Ensure it was prepared correctly and has not degraded. Consider preparing a fresh solution.[2]

-

-

Check for Degradation: The internal standard may be unstable under the storage or processing conditions.[2]

-

Assess for System-Wide Ion Suppression: A component in your blank matrix or a reagent used in the sample preparation could be causing significant ion suppression.

Q3: The signal for this compound is highly variable between samples in the same run. What could be the cause?

High variability in the internal standard signal across a single batch suggests that individual samples are being affected differently. The most likely causes are:

-

Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples.[2]

-

Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[2]

-